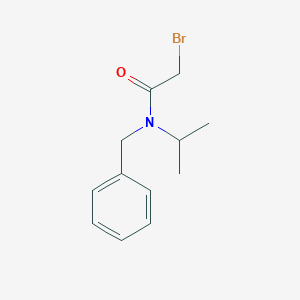

N-benzyl-2-bromo-N-propan-2-ylacetamide

Description

Contextual Significance of N,N-Disubstituted Acetamide (B32628) Scaffolds in Modern Chemical Research

The N,N-disubstituted acetamide scaffold is a cornerstone in medicinal chemistry and materials science. Amide bonds are fundamental to the structure of peptides and proteins, and their synthetic analogues are integral to a vast array of pharmaceuticals. The N,N-disubstitution pattern, in particular, imparts specific properties, such as increased metabolic stability by preventing enzymatic hydrolysis of the amide bond.

In drug discovery, these scaffolds are found in compounds designed as potent and selective enzyme inhibitors. For instance, acetamide derivatives have been investigated as modulators for enzymes implicated in neurodegenerative diseases. Furthermore, the N,N-disubstituted acetamide moiety is a key feature in ligands developed for biological targets like the translocator protein (TSPO), which is associated with neuroinflammation and is a target for molecular imaging and therapy. The ability to introduce diverse substituents on the nitrogen atom allows for fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing binding affinity and selectivity for a specific biological target.

The Foundational Role of Halogenated Organic Compounds, Specifically Alpha-Haloamides, as Synthetic Intermediates

Alpha-haloamides, such as the 2-bromoacetamide (B1266107) core of the title compound, are highly valuable and versatile intermediates in organic synthesis. The presence of a halogen atom on the carbon adjacent to the amide carbonyl group activates the molecule for a wide range of chemical transformations. This functional group serves as a powerful platform for constructing more complex molecular architectures.

The primary utility of alpha-haloamides lies in their role as electrophiles in nucleophilic substitution reactions (SN2), allowing for the straightforward introduction of various functional groups, including amines and ethers, to form α-amino amides and α-oxyamides. organic-chemistry.org Beyond simple substitution, they are precursors for:

Radical Cyclizations: Forming key heterocyclic structures like β- and γ-lactams. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions: Engaging in reactions like Negishi, Suzuki, and Sonogashira couplings to form new carbon-carbon bonds (α-alkylation, α-arylation, etc.). nih.gov

Domino and Cycloaddition Reactions: Acting as formal 1,3-dipoles to construct complex aza-heterocycles of significant biological interest. rsc.org

This versatility makes alpha-haloamides indispensable tools for chemists aiming to build intricate molecules for the pharmaceutical and agrochemical industries. organic-chemistry.orgrsc.org

Unique Structural Features and Synthetic Challenges Posed by the N-benzyl-2-bromo-N-propan-2-ylacetamide Moiety

While general data on this compound is scarce, its structure presents predictable and significant synthetic challenges, primarily stemming from severe steric hindrance around the tertiary amide nitrogen.

Structural Features:

Tertiary Amide: The nitrogen atom is bonded to three carbon atoms (the carbonyl carbon, the benzylic carbon, and the isopropyl carbon), making it a sterically congested center.

Bulky N-Substituents: Both the benzyl (B1604629) and isopropyl groups are sterically demanding. The isopropyl group, in particular, is larger than a methyl or ethyl group, significantly impeding access to the nitrogen atom.

Electrophilic Alpha-Carbon: The carbon atom bearing the bromine is activated towards nucleophilic attack due to the electron-withdrawing nature of both the adjacent carbonyl group and the bromine atom.

Synthetic Challenges: The formation of sterically hindered amides is a well-known challenge in organic synthesis. nih.gov Traditional methods for amide bond formation, such as the reaction of an acyl chloride (e.g., 2-bromoacetyl chloride) with a secondary amine (N-benzyl-N-isopropylamine), are often slow and inefficient for hindered substrates. google.com The nucleophilicity of the secondary amine is greatly diminished by the bulky substituents, which block the trajectory of attack on the electrophilic carbonyl carbon.

Overcoming this challenge requires specialized synthetic strategies:

Powerful Coupling Reagents: The use of highly reactive uronium or phosphonium (B103445) salt-based coupling agents (like HATU or PyBOP) may be necessary to activate the carboxylic acid precursor sufficiently.

Alternative Routes: Non-traditional methods, such as the reaction of isocyanates with Grignard reagents, have been developed specifically to address the synthesis of hindered amides. nih.gov

Process Optimization: As demonstrated in patents for related N-benzyl-N-isopropyl amides, synthesis may require forcing conditions, careful control of stoichiometry (using excess amine as an acid scavenger), and specific solvent systems to keep intermediates in solution and facilitate the reaction. google.com

| Property | Value |

|---|---|

| IUPAC Name | N-benzyl-2-bromo-N-(propan-2-yl)acetamide |

| Molecular Formula | C12H16BrNO |

| Molecular Weight | 270.17 g/mol |

| CAS Number | Not available |

| Structural Moiety | Chemical Significance | Synthetic Challenge/Implication |

|---|---|---|

| N-benzyl Group | Adds aromaticity and moderate steric bulk. Can participate in π-stacking interactions. | Contributes to steric hindrance at the nitrogen center. |

| N-isopropyl Group | Provides significant steric bulk, influencing molecular conformation and solubility. | Severely hinders nucleophilic attack by the parent amine, making standard amidation difficult. nih.gov |

| Tertiary Amide Bond | Resistant to enzymatic cleavage, enhancing metabolic stability in potential bioactive compounds. | Formation is challenging due to steric hindrance and the lower reactivity of secondary amine precursors. google.com |

| Alpha-Bromo Substituent | Activates the adjacent carbon for nucleophilic substitution, making it a key site for further functionalization. nih.gov | The precursor, 2-bromoacetyl halide, is highly reactive and requires controlled reaction conditions. |

Overview of Research Trajectories for Complex Amide Derivatives in Advanced Organic Synthesis

The synthesis of complex amides remains a vibrant and evolving area of chemical research, driven by their importance in pharmaceuticals and functional materials. Current research trajectories focus on developing more efficient, selective, and sustainable methods, particularly for challenging substrates like this compound.

Key areas of innovation include:

Novel Activation Methods: Beyond traditional coupling agents, new strategies are emerging for activating carboxylic acids or amines. This includes photoredox-catalyzed methods that can proceed via unconventional intermediates. acs.org

Transamidation Reactions: Catalytic, transition-metal-free methods for exchanging the amine portion of an existing amide are gaining traction. organic-chemistry.org These methods offer a way to form hindered amides under milder conditions than direct synthesis.

C-H Activation and Late-Stage Functionalization: A major goal in modern synthesis is to modify complex molecules at a late stage. Research is exploring the direct functionalization of C-H bonds adjacent to the amide group, allowing for rapid diversification of core structures.

Biocatalysis and Flow Chemistry: The use of enzymes to catalyze amide bond formation offers high selectivity and sustainability. Concurrently, continuous flow technologies are being implemented to improve the safety and scalability of reactions involving highly reactive or unstable intermediates.

These advanced methodologies are expanding the toolkit available to organic chemists, making previously inaccessible structures, including highly substituted and sterically demanding amide derivatives, more readily attainable.

Structure

3D Structure

Properties

Molecular Formula |

C12H16BrNO |

|---|---|

Molecular Weight |

270.17 g/mol |

IUPAC Name |

N-benzyl-2-bromo-N-propan-2-ylacetamide |

InChI |

InChI=1S/C12H16BrNO/c1-10(2)14(12(15)8-13)9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |

InChI Key |

WJPVFFBRYJACFF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(CC1=CC=CC=C1)C(=O)CBr |

Origin of Product |

United States |

Synthetic Methodologies for N Benzyl 2 Bromo N Propan 2 Ylacetamide and Analogues

Classical and Contemporary Approaches to Amide Bond Formation

The formation of the amide bond is a cornerstone of organic synthesis. For a tertiary amide like N-benzyl-2-bromo-N-propan-2-ylacetamide, the most direct methods involve either the acylation of a secondary amine or the alkylation of a secondary amide.

One of the most reliable and widely used methods for synthesizing amides is the reaction of an amine with an acyl halide. In this approach, the hypothetical precursor, N-benzyl-N-propan-2-ylamine, a secondary amine, would be acylated using a bromoacetyl halide such as bromoacetyl chloride or bromoacetyl bromide.

This reaction is a nucleophilic acyl substitution where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the bromoacetyl halide. The subsequent loss of a halide ion forms the amide bond. The reaction produces a hydrohalic acid (HCl or HBr) as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic. To prevent this, the reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to scavenge the acid.

General Reaction Scheme:

R₂NH + Br-CO-X → R₂N-CO-CH₂Br + HX

(where R₂NH is N-benzyl-N-propan-2-ylamine and X is Cl or Br)

A patent for the preparation of lacosamide (B1674222) describes a related transformation where (2S)-2-bromo-3-hydroxypropanoic acid is reacted with benzylamine (B48309) to form (2S)-N-benzyl-2-bromo-3-hydroxypropanamide, showcasing the formation of an N-benzyl bromo-amide linkage. google.com Similarly, the synthesis of thiazolyl N-benzyl-substituted acetamide (B32628) derivatives often involves the coupling of a carboxylic acid with benzylamine using coupling agents like EDCI and HOBt, which is an alternative method to using acyl halides. chapman.edu

| Parameter | Condition/Reagent | Purpose | Reference Example |

|---|---|---|---|

| Acylating Agent | Bromoacetyl chloride or Bromoacetyl bromide | Provides the bromoacetyl moiety. | General organic synthesis principles. |

| Solvent | Aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (B95107) (THF), Diethyl ether) | Dissolves reactants without participating in the reaction. | ekb.eg |

| Base | Triethylamine (Et₃N), Pyridine, or an excess of the starting amine | Neutralizes the HX byproduct to prevent amine protonation. | chapman.edu |

| Temperature | 0 °C to room temperature | Controls the reaction rate and minimizes side reactions. | Standard laboratory practice. |

An alternative synthetic route involves the direct N-alkylation of a pre-formed secondary amide. derpharmachemica.com For the target molecule, this would entail starting with either N-benzyl-2-bromoacetamide and alkylating it with an isopropyl halide, or starting with N-isopropyl-2-bromoacetamide and alkylating it with a benzyl (B1604629) halide.

However, direct N-alkylation of amides presents significant challenges. The amide nitrogen is generally not very nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. stackexchange.com Furthermore, amides are ambident nucleophiles, meaning that alkylation can occur at either the nitrogen or the oxygen atom, leading to a mixture of N-alkylated (amide) and O-alkylated (imidate) products. semanticscholar.orgresearchgate.net

To achieve selective N-alkylation, the amide must typically be deprotonated first with a strong base to form a more nucleophilic amide anion. stackexchange.com The choice of base, solvent, and counterion can influence the ratio of N- to O-alkylation.

| Factor | Favors N-Alkylation (Thermodynamic Product) | Favors O-Alkylation (Kinetic Product) | Rationale |

|---|---|---|---|

| Base | Strong, non-hindered bases (e.g., NaH, NaNH₂) | Use of silver salts (e.g., Ag₂O) | Strong bases fully deprotonate the amide. The resulting anion's charge is more localized on the nitrogen. Silver ions coordinate to the oxygen, promoting attack at that site. stackexchange.comsemanticscholar.org |

| Solvent | Polar aprotic solvents (e.g., DMF, THF) | Non-polar solvents | Polar solvents solvate the cation, leaving a "naked" and highly reactive amide anion that preferentially attacks at the more electronegative nitrogen. stackexchange.com |

| Alkylating Agent | Less reactive halides (e.g., R-Cl, R-Br) | Highly reactive agents (e.g., methyl trifluoromethanesulfonate, oxonium salts) | Harder electrophiles (like triflates) tend to react at the harder nucleophilic site (oxygen). semanticscholar.org |

| Temperature | Higher temperatures | Lower temperatures | Higher temperatures allow for equilibration to the more stable thermodynamic product (N-alkylation). researchgate.net |

Given these complexities, the acylation of a secondary amine (Section 2.1.1) is generally a more straightforward and higher-yielding approach for the synthesis of tertiary amides like this compound compared to the direct alkylation of a secondary amide. researchgate.netresearchgate.net

Regioselective Alpha-Bromination Techniques for Acetamide Derivatives

This synthetic strategy involves introducing the bromine atom at the α-position (the carbon adjacent to the carbonyl group) of a pre-existing tertiary amide, N-benzyl-N-propan-2-ylacetamide. The key challenge in this approach is to achieve high regioselectivity for the α-position.

The α-carbon of an amide is not inherently reactive towards electrophilic bromination. The reaction typically requires conditions that promote the formation of an enol or enolate intermediate, which is electron-rich and can act as a nucleophile. jove.com While direct α-bromination of amides can be difficult, related carbonyl compounds like carboxylic acids, aldehydes, and ketones are readily halogenated at this position. libretexts.org

The Hell-Volhard-Zelinskii (HVZ) reaction, for example, is a well-established method for the α-bromination of carboxylic acids using Br₂ and a catalytic amount of phosphorus tribromide (PBr₃). jove.comlibretexts.org This method proceeds via an acid bromide intermediate, which enolizes more readily than the carboxylic acid itself. libretexts.org

For the direct α-bromination of an amide precursor, common reagents and conditions include:

N-Bromosuccinimide (NBS): NBS is a widely used reagent for selective bromination. fiveable.me In the presence of an acid catalyst or a radical initiator, NBS can effectively brominate the α-position of carbonyl compounds. fiveable.memdpi.com Acid catalysis promotes the formation of the enol form, which then attacks the electrophilic bromine from NBS.

Bromine (Br₂) with an Acid Catalyst: Using elemental bromine in the presence of a strong acid (like acetic acid or HBr) can also facilitate α-bromination. The acid catalyzes the enolization of the amide, which is the rate-determining step. mdpi.com

| Reagent | Typical Conditions | Substrate Scope | Notes |

|---|---|---|---|

| Br₂ / PBr₃ (HVZ Reaction) | Neat or in a non-reactive solvent | Carboxylic Acids | Proceeds via an acyl bromide intermediate. jove.comlibretexts.org |

| N-Bromosuccinimide (NBS) | Acid catalyst (e.g., H₂SO₄, TsOH) or radical initiator (e.g., AIBN, BPO) in CCl₄ or CH₃CN | Ketones, Esters, Amides | A versatile and safer alternative to liquid bromine. fiveable.memdpi.com |

| Br₂ / Acid | Glacial acetic acid (CH₃COOH) | Ketones, Aldehydes | Acid catalyzes enol formation. mdpi.com |

The mechanism for the acid-catalyzed α-bromination of an amide is analogous to that for ketones and other carbonyl compounds. It proceeds through an enol intermediate.

Protonation of the Carbonyl Oxygen: The reaction begins with the protonation of the carbonyl oxygen atom by the acid catalyst. This step increases the acidity of the α-hydrogens.

Enol Formation: A base (which can be the solvent or the conjugate base of the acid catalyst) removes a proton from the α-carbon, leading to the formation of an enol. This tautomerization is typically the slow, rate-determining step of the reaction.

Nucleophilic Attack on Bromine: The electron-rich double bond of the enol acts as a nucleophile and attacks an electrophilic bromine source (e.g., Br₂ or a protonated NBS). This step forms a new carbon-bromine bond and a protonated carbonyl intermediate.

Deprotonation: The final step is the deprotonation of the carbonyl oxygen, which regenerates the catalyst and yields the α-bromo amide product. mdpi.comfiveable.me

A key feature of this mechanism is that it is self-limiting. The introduction of the first electron-withdrawing bromine atom at the α-position deactivates the product towards further enolization, making subsequent brominations at the same carbon much slower. This inherent selectivity prevents the formation of di- or tri-brominated products, ensuring high yields of the desired mono-α-brominated compound.

Multi-component Reactions (MCRs) for Scaffold Assembly and Diversification

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are powerful tools for rapidly building molecular complexity. rug.nl For the synthesis of amide-containing scaffolds, the Passerini and Ugi reactions are prominent examples.

The Passerini reaction is a three-component reaction involving a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide. wikipedia.org The product is an α-acyloxy amide. organic-chemistry.orgnih.gov

General Passerini Reaction Scheme:

R¹-COOH + R²-CHO + R³-NC → R³-NH-CO-CH(R²)-O-CO-R¹

While the Passerini reaction does not directly produce the target this compound, it offers a convergent and efficient pathway to structurally related and highly functionalized amides. researchgate.net By carefully selecting the starting materials, one could assemble a scaffold containing the core elements of the target molecule. For instance, using bromoacetic acid as the carboxylic acid component would directly install the required bromoacetyl functionality into the final product. The isocyanide and carbonyl components could be chosen to introduce the benzyl and isopropyl groups, or precursors thereof.

This strategy highlights the power of MCRs for scaffold diversification. A single, reliable reaction can be used to generate a large library of related compounds simply by varying the individual starting components. researchgate.net

| Reactant Type | Example Reactant | Role in Final Product |

|---|---|---|

| Carboxylic Acid | Bromoacetic Acid (BrCH₂COOH) | Provides the α-bromo acyl group. |

| Carbonyl Compound | Acetone ((CH₃)₂CO) | Forms the backbone and introduces two methyl groups. |

| Isocyanide | Benzyl isocyanide (Bn-NC) | Provides the N-benzyl group of the amide. |

| Product | 1-(benzylamino)-2-methyl-1-oxopropan-2-yl 2-bromoacetate |

The resulting α-acyloxy amide from such a reaction could then potentially be further modified to arrive at the target structure or used as a final analogue itself. This approach underscores the utility of MCRs not for the direct synthesis of a specific target, but as a strategic tool for exploring chemical space and efficiently assembling diverse molecular architectures. nih.govmdpi.com

Catalytic Approaches in N-Acyl Amide Synthesis

The development of catalytic methods for amide synthesis is a significant area of research, aiming to replace traditional stoichiometric activating agents with more efficient and atom-economical alternatives. researchgate.netucl.ac.uk These approaches are broadly categorized into transition metal catalysis and organocatalysis, each offering unique advantages for the synthesis of complex amides.

Transition Metal Catalysis for C-N Bond Formation

Transition-metal catalysis has become a powerful tool for constructing carbon-nitrogen bonds, a fundamental step in the synthesis of N-acyl amides. rsc.org These methods often provide an alternative to classical cross-coupling reactions, which typically require pre-functionalized starting materials like aryl halides and generate stoichiometric byproducts. nih.govibs.re.kr A more modern approach is the direct C-H amination, which is both step- and atom-economical. nih.govibs.re.kr

The mechanism of C-N bond formation often involves several key stages:

C-H Bond Cleavage : A chelation-assisted metallacycle is formed. nih.govibs.re.kr

C-N Bond Formation : An in-situ generated metal-nitrenoid intermediate inserts an imido group into the metal-carbon bond. nih.govibs.re.kr

Product Release : Protodemetalation releases the final product and regenerates the catalyst. nih.govibs.re.kr

Various transition metals, including rhodium (Rh), iridium (Ir), ruthenium (Ru), and cobalt (Co), have been successfully employed. nih.govibs.re.kr For instance, Rh(III) and Ir(III) catalyst systems have been developed for the direct C-H amidation of arenes using organic azides as the nitrogen source. nih.gov This method is advantageous as the only byproduct is molecular nitrogen (N₂). nih.gov The activation of inert C-N bonds using transition metals is also a viable strategy for forming new C-C and C-N bonds. rsc.orgillinois.edu

Table 1: Examples of Transition Metal Catalysts in C-N Bond Formation

| Catalyst System | Reaction Type | Nitrogen Source | Key Feature |

|---|---|---|---|

| Rhodium (III) | Direct C(sp²)-H Amination | Sulfonyl, Aryl, Alkyl Azides | Utilizes directing groups like pyridine or amide. nih.gov |

| Iridium (III) | Direct C-H Amidation | Acyl Azides | Effective for arenes and alkenes under mild conditions. nih.gov |

| Palladium (II) | C-N Cleavage/Acyl Migration | N/A (Intramolecular) | Used for synthesizing indoles via acyl migration. illinois.edu |

| Nickel-NHC | C-N Activation | N/A (Transamidation) | Converts amides to esters with a broad substrate scope. illinois.edu |

Organocatalytic Methods for Stereoselective Amide Synthesis

Organocatalysis has emerged as a powerful strategy for amide synthesis, avoiding the use of potentially toxic and expensive transition metals. These small organic molecules can catalyze reactions with high efficiency and stereoselectivity. researchgate.net This approach is particularly valuable for synthesizing chiral amides, which are prevalent in pharmaceuticals and natural products.

A notable organocatalytic method involves the synthesis of activated amides, such as N-acyl saccharin, directly from aldehydes. acs.org This process can be applied to a wide range of aromatic and aliphatic aldehydes, yielding the desired activated amides in moderate to good yields. acs.org These activated amides are stable and can subsequently be used in various coupling reactions to form new C–C, C–N, C–O, and C–S bonds. acs.org Chiral organocatalysts, such as those derived from cinchona alkaloids or phosphoric acids like (R)-TRIP, can be employed to achieve high enantioselectivity in the synthesis of chiral molecules. researchgate.net

Optimization of Reaction Parameters: Solvent Effects and Temperature Control

The efficiency and yield of a chemical synthesis are critically dependent on reaction parameters such as solvent and temperature. For the synthesis of acetamides like N-(1-phenylpropan-2-yl)acetamide, careful optimization of these conditions is crucial for maximizing product formation and minimizing side reactions.

Solvent Effects: The choice of solvent can significantly influence reaction rates and yields. Solvents can affect the solubility of reactants, stabilize transition states, and participate in the reaction mechanism. In one study, various solvents were tested for a condensation reaction, with water proving to be the most effective medium compared to ethanol, acetonitrile, or a mixture of water and ethanol. researchgate.net The use of environmentally benign solvents is also a key consideration in modern synthetic chemistry. ucl.ac.uk

Temperature Control: Temperature is another critical parameter that governs reaction kinetics. While increasing the temperature often increases the reaction rate, it can also lead to the formation of undesired byproducts or decomposition of reactants or products. In some cases, an optimal temperature exists, and exceeding it may not improve or could even decrease the reaction yield. researchgate.net Therefore, precise temperature control is essential for achieving the desired outcome.

Table 2: Effect of Solvent on Reaction Yield at Reflux Temperature

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | Water | 92 |

| 2 | Ethanol | 75 |

| 3 | Acetonitrile | 80 |

| 4 | EtOH/H₂O (1:1) | 85 |

Data derived from a model condensation reaction to illustrate solvent effects. researchgate.net

Advanced Activation Methods in Synthesis

To further improve the efficiency and scope of amide synthesis, advanced activation methods such as microwave irradiation and photoredox catalysis are increasingly being utilized. These techniques offer unique ways to energize molecules and drive reactions that may be difficult under conventional thermal conditions.

Microwave-Assisted Synthetic Routes for Related Acetamide Derivatives

Microwave-assisted synthesis has become a valuable tool in organic chemistry for its ability to dramatically reduce reaction times, often from hours to minutes. nih.gov This technique uses microwave irradiation to rapidly and uniformly heat the reaction mixture, leading to an acceleration of reaction rates. nih.gov This method is particularly beneficial for high-throughput screening in drug discovery. nih.gov

The synthesis of complex acetamide derivatives, such as N-benzyl-2-(2-nitro-1H-imidazol-1-yl)acetamide, can benefit from this approach. scbt.comsigmaaldrich.combldpharm.com For example, the synthesis of related 5(6)-nitro benzimidazole (B57391) derivatives has been successfully achieved under microwave irradiation at 130 °C for just 10 minutes. ajol.info Solvent-free, microwave-assisted reactions are also a cornerstone of green chemistry, minimizing waste and environmental impact. nih.gov

Photoredox Catalysis in Halogenated Amine/Amide Cyclization

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for activating organic molecules under mild conditions. nih.gov This method uses a photocatalyst (often a metal complex or an organic dye) that, upon absorbing visible light, can initiate single-electron transfer (SET) processes to generate radical species. nih.gov This activation mode enables a wide variety of chemical transformations, including amide synthesis from halides, arenes, and even alkanes. nih.gov

A significant application of this technology is in the cyclization of halogenated precursors. The Hofmann-Löffler reaction, a classic method for synthesizing pyrrolidine (B122466) rings, involves the cyclization of N-halogenated amines. semanticscholar.orgacs.org Modern photoredox methods can facilitate similar transformations under much milder conditions. These reactions are crucial for creating fluorinated cyclic amines and amides, which are important motifs in medicinal chemistry. The process can involve the intramolecular cyclization of amides and sulfonamides, leveraging radical intermediates to form heterocyclic structures. organic-chemistry.org This approach offers a powerful alternative to traditional methods that may require harsh reagents or conditions.

Synthesis and Functionalization of this compound Precursors and Intermediates

The synthesis of this compound is primarily achieved through the acylation of its secondary amine precursor, N-benzyl-N-isopropylamine. The methodologies for preparing this key intermediate, as well as the subsequent functionalization of the final product to create analogues, are critical aspects of its chemistry.

Synthesis of the Key Precursor: N-benzyl-N-isopropylamine

N-benzyl-N-isopropylamine serves as the foundational intermediate for the target compound. Several synthetic routes are available for its preparation, offering flexibility in terms of starting materials and reaction conditions.

Reductive Amination

Reductive amination is a widely employed method for synthesizing N-benzyl-N-isopropylamine. bloomtechz.com This approach can be executed in two primary ways:

Reaction of Benzaldehyde (B42025) and Isopropylamine (B41738): This is one of the most common methods, where benzaldehyde reacts with isopropylamine to form an imine intermediate. This intermediate is then reduced in situ or in a subsequent step to yield the desired secondary amine. bloomtechz.com Common reducing agents for this transformation include sodium borohydride (B1222165) or catalytic hydrogenation. bloomtechz.com

Reaction of Benzylamine and Acetone: An alternative reductive amination pathway involves the reaction of benzylamine with acetone. chemicalbook.comguidechem.com This reaction also proceeds through an imine intermediate which is subsequently reduced. A specific protocol using this method with methanol (B129727) and acetic acid as a catalyst yielded N-benzyl-N-isopropylamine as a colorless oil. guidechem.com

Table 1: Reductive Amination Methods for N-benzyl-N-isopropylamine Synthesis

| Reactants | Reducing Agent/Catalyst | Notes | Reference |

| Benzaldehyde, Isopropylamine | Sodium borohydride or H₂/catalyst | Forms an imine intermediate which is then reduced. | bloomtechz.com |

| Benzylamine, Acetone | Acetic acid (catalyst) | Yielded a colorless oily product (43.06% yield). | guidechem.com |

N-Alkylation

Direct alkylation provides another route to N-benzyl-N-isopropylamine. This involves the reaction of either benzyl chloride with isopropylamine or benzylamine with an isopropyl halide. A patented method describes the ammonolysis reaction of benzyl chloride with isopropylamine in the presence of a copper catalyst, such as copper oxide or cuprous iodide, in a suitable solvent like methanol or ethyl acetate. patsnap.com This method has been reported to produce the final product with high purity (>99%) and yields ranging from 83.2% to 88.5%. patsnap.com

Table 2: N-Alkylation Synthesis of N-benzyl-N-isopropylamine from Benzyl Chloride

| Catalyst | Solvent | Temperature | Yield | Reference |

| Copper (II) oxide | Methanol | 30°C | 88.5% | patsnap.com |

| Copper (I) chloride | Ethanol | 40°C | 85.3% | patsnap.com |

| Copper (I) iodide | Ethyl acetate | 60°C | 83.2% | patsnap.com |

Amide Reduction

The reduction of the corresponding amide, N-isopropylbenzamide, is another viable synthetic pathway. guidechem.com This method typically employs a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous solvent like tetrahydrofuran (THF). Following the reduction, an aqueous workup is performed to isolate the product. One report details this procedure yielding a pure pale yellow liquid with an 87% yield. guidechem.com

Acylation to form this compound and Subsequent Functionalization

The final step in the synthesis of the title compound is the acylation of the N-benzyl-N-isopropylamine precursor. The resulting α-haloamide is a versatile intermediate that can be further functionalized.

Acylation of N-benzyl-N-isopropylamine

The reaction of N-benzyl-N-isopropylamine with a 2-bromoacetyl halide, such as 2-bromoacetyl chloride or bromide, yields this compound. This is a nucleophilic acyl substitution reaction. simply.science Acylation reactions involving amines and acyl halides are typically vigorous and generate a hydrohalic acid (e.g., HCl or HBr) as a byproduct. libretexts.org To neutralize this acid, a base is generally added, or an excess of the amine reactant is used. simply.sciencegoogle.com A process developed for the synthesis of other N-benzyl-N-isopropyl amides employs two molar equivalents of the amine per mole of acid chloride, where the excess amine acts as the acid acceptor. google.com The resulting amine hydrohalide can be separated from the product in an aqueous workup, and the free amine can be recovered and recycled. google.com

Functionalization of the α-Bromo Amide Moiety

The bromine atom in this compound is a good leaving group, making the compound an excellent substrate for nucleophilic substitution reactions. This allows for the synthesis of a wide array of analogues by introducing various functional groups at the α-position. Research on analogous N-benzyl-α-haloacetamides demonstrates this versatility.

Table 3: Examples of Functionalization Reactions on Analogous α-Haloacetamides

| Starting Material | Nucleophile/Reagent | Product Type | Reference |

| N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide | Sodium sulfide (B99878) (Na₂S) | Cyclic thioether | ekb.eg |

| N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide | Sodium selenide (B1212193) (Na₂Se) | Cyclic selenoether | ekb.eg |

| (2S)-N-benzyl-2-bromo-3-hydroxypropanamide | Sodium azide (B81097) (NaN₃) | Azido-amide | google.com |

This capacity for functionalization makes this compound a valuable intermediate for accessing a broader family of N-benzyl-N-isopropylacetamide derivatives.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Validation of N Benzyl 2 Bromo N Propan 2 Ylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure determination in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework of the molecule, as well as the connectivity between atoms.

The ¹H NMR spectrum of N-benzyl-2-bromo-N-propan-2-ylacetamide is expected to show distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electronic environment of the protons, with electronegative atoms and aromatic rings causing significant deshielding.

The predicted ¹H NMR chemical shifts are detailed in the table below. The aromatic protons of the benzyl (B1604629) group are expected to appear in the range of 7.2-7.4 ppm. The benzylic methylene (B1212753) protons (H-7) are anticipated to show a singlet at approximately 4.6 ppm. The methylene protons of the bromoacetyl group (H-1) are predicted to be found around 3.8-4.0 ppm due to the deshielding effects of the adjacent bromine atom and carbonyl group. The isopropyl group should exhibit a septet for the methine proton (H-2') and a doublet for the methyl protons (H-3'). Due to hindered rotation around the amide C-N bond, it is possible to observe separate signals for the two methyl groups of the isopropyl moiety and the benzylic protons.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 (Br-CH₂) | 3.8 – 4.0 | Singlet (s) | N/A |

| H-7 (-NCH₂) | ~4.6 | Singlet (s) | N/A |

| Aromatic Protons | 7.2 – 7.4 | Multiplet (m) | N/A |

| H-2' (CH) | 4.0 – 4.5 | Septet (sept) | ~6.8 |

| H-3' (CH₃) | 1.2 – 1.4 | Doublet (d) | ~6.8 |

Note: The data presented is predictive and based on analogous compounds.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its bonding environment.

The carbonyl carbon (C=O) of the amide is expected to have the most downfield chemical shift, appearing around 167-170 ppm. The carbons of the aromatic ring are predicted to resonate in the 127-138 ppm region. The benzylic carbon (C-7) and the carbon of the bromoacetyl group (C-1) are expected at approximately 50-55 ppm and 28-32 ppm, respectively. The methine and methyl carbons of the isopropyl group are predicted to appear around 48-52 ppm and 20-22 ppm, respectively.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 167 – 170 |

| C-1 (Br-CH₂) | 28 – 32 |

| C-7 (-NCH₂) | 50 – 55 |

| Aromatic C (quaternary) | 136 – 138 |

| Aromatic CH | 127 – 129 |

| C-2' (CH) | 48 – 52 |

| C-3' (CH₃) | 20 – 22 |

Note: The data presented is predictive and based on analogous compounds.

Two-dimensional NMR experiments are crucial for establishing the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methine proton and the methyl protons of the isopropyl group. It would also show correlations among the protons of the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This would confirm the assignments made in the 1D spectra, for example, by showing a cross-peak between the benzylic protons and the benzylic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is vital for piecing together the molecular fragments. Key expected correlations would include the benzylic protons (H-7) to the carbonyl carbon and the quaternary aromatic carbon, and the protons of the bromoacetyl group (H-1) to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about which protons are close to each other in space, which is critical for understanding the molecule's conformation. For instance, NOESY could reveal spatial proximity between the protons of the benzyl group and the isopropyl group, which would be influenced by the rotational barrier around the amide bond.

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid phase. While solution NMR provides information about the average structure of a molecule, ssNMR can distinguish between different crystalline forms (polymorphs) and provide insights into intermolecular interactions in the solid state. For acetamide (B32628) derivatives, ssNMR can be used to probe the local environment of the amide group and to study hydrogen bonding and other intermolecular interactions that dictate the crystal packing.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of a compound's elemental composition. For this compound, the molecular formula is C₁₂H₁₆BrNO. HRMS would be used to confirm the precise mass of its molecular ion, distinguishing it from other compounds with the same nominal mass. The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion ([M]⁺ and [M+2]⁺) with nearly equal intensity, which is a key signature for bromine-containing compounds. docbrown.info

| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |

|---|---|---|

| C₁₂H₁₆BrNO | [M]⁺ (with ⁷⁹Br) | 270.0494 |

| [M+2]⁺ (with ⁸¹Br) | 272.0473 |

Detailed Fragmentation Pattern Interpretation for Structural Elucidation

In electron ionization mass spectrometry (EI-MS), this compound would undergo predictable fragmentation, providing valuable structural information. The interpretation of these fragments helps to piece together the molecular structure.

Common fragmentation pathways for amides, benzyl compounds, and alkyl bromides include alpha-cleavage and the loss of stable neutral molecules. libretexts.orgmiamioh.edu

Key expected fragments include:

Loss of Bromine: Cleavage of the C-Br bond would result in a fragment corresponding to [M-Br]⁺.

Tropylium Ion: A very common and stable fragment for benzyl-containing compounds is the tropylium ion ([C₇H₇]⁺) at m/z 91, formed by rearrangement and cleavage of the benzyl group.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines and amides. libretexts.org This could lead to the formation of several key ions.

Isopropyl Group Fragmentation: Loss of a methyl radical from the isopropyl group or loss of the entire isopropyl group can also occur.

| m/z Value | Proposed Fragment Ion | Structural Formula | Notes |

|---|---|---|---|

| 270/272 | Molecular Ion | [C₁₂H₁₆BrNO]⁺ | Isotopic peaks due to ⁷⁹Br and ⁸¹Br. |

| 191 | [M-Br]⁺ | [C₁₂H₁₆NO]⁺ | Loss of the bromine atom. |

| 91 | Tropylium Ion | [C₇H₇]⁺ | Characteristic fragment of benzyl compounds. |

| 148/150 | [Br-CH₂-C=O]⁺ | [C₂H₂BrO]⁺ | Fragment from cleavage at the amide bond. |

| 134 | [C₆H₅CH₂NCH(CH₃)₂]⁺ | [C₁₀H₁₄N]⁺ | Result of cleavage of the bond between the carbonyl carbon and the nitrogen. |

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous proof of structure.

Single-Crystal X-ray Diffraction Analysis of this compound or its Crystalline Analogues

While a specific crystal structure for this compound is not publicly available, analysis of crystalline analogues like N-benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide provides significant insight into the expected structural features. researchgate.net A single-crystal X-ray diffraction experiment would involve growing a suitable crystal and exposing it to a focused X-ray beam. The resulting diffraction pattern is then used to calculate the electron density map and determine the atomic positions.

This analysis would yield precise data on:

Bond Lengths and Angles: Confirming the expected covalent geometry of the molecule.

Torsion Angles: Revealing the conformation of the molecule, particularly the rotation around the C-N amide bond and the orientation of the benzyl and isopropyl groups relative to the acetamide plane. For instance, in an analogue, the peripheral benzyl group is significantly twisted out of the plane of the central acetamide group. researchgate.net

| Parameter | Example Value from Analogue researchgate.net | Information Gained |

|---|---|---|

| Crystal System | Monoclinic | Defines the basic symmetry of the unit cell. |

| Space Group | P2₁ | Describes the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 4.8255 Å, b = 10.8520 Å, c = 12.7701 Å, β = 96.055° | Defines the size and shape of the repeating unit. |

| Torsion Angle (N-C-C-C) | -58.8° | Quantifies the twist of the benzyl group relative to the acetamide backbone. |

Analysis of Crystal Packing Motifs and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in the solid state. This crystal packing is governed by intermolecular interactions. While this compound is a tertiary amide and lacks an N-H donor for classical hydrogen bonding, its structure allows for other significant interactions.

Analysis of analogues like N-[2-(2-Bromo-benzyl-amino)phen-yl]-N-butylformamide and N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide shows the importance of intermolecular hydrogen bonds (such as N-H···O and C-H···O) in stabilizing the crystal lattice. nih.govvensel.org For the target molecule, one would expect to observe:

Weak C-H···O Hydrogen Bonds: The carbonyl oxygen is a strong hydrogen bond acceptor and could interact with C-H donors from neighboring benzyl or isopropyl groups.

Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with the carbonyl oxygen of an adjacent molecule (C-Br···O=C).

π-π Stacking: The benzyl rings of adjacent molecules might engage in offset π-π stacking interactions, further stabilizing the crystal structure.

The interplay of these forces dictates the final crystal packing motif, influencing physical properties such as melting point and solubility.

Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment of Chiral Analogues (e.g., for N-methyl-(2-arylquinolin-4-yl)oxypropanamides)

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgresearchgate.net This technique has emerged as a reliable method for the unambiguous determination of the absolute configuration of chiral molecules in solution. nih.govamericanlaboratory.comresearchgate.net Unlike techniques that rely on crystallization, VCD provides conformational and configurational information of molecules as they exist in their solution state. researchgate.net

The application of VCD in determining the absolute stereochemistry of a chiral molecule, such as an N-methyl-(2-arylquinolin-4-yl)oxypropanamide analogue, involves a comparative analysis of the experimental VCD spectrum with a theoretically calculated spectrum. americanlaboratory.comnih.gov The theoretical spectrum is computed for a specific enantiomer (e.g., the R- or S-enantiomer) using quantum chemical calculations, most commonly based on Density Functional Theory (DFT). wikipedia.orgnih.gov

The process for absolute configuration assignment using VCD can be summarized in the following steps:

Conformational Search: A thorough conformational analysis of the chiral molecule is performed to identify all low-energy conformers that are likely to be present in the solution.

Quantum Chemical Calculations: For each stable conformer of a chosen enantiomer, the vibrational frequencies and VCD intensities are calculated using DFT methods.

Spectral Averaging: The calculated spectra of the individual conformers are averaged based on their predicted Boltzmann populations at the experimental temperature to generate a final theoretical VCD spectrum for that enantiomer.

Comparison with Experimental Data: The calculated VCD spectrum is then compared with the experimentally measured VCD spectrum of the chiral analogue.

A good agreement in the signs and relative intensities of the major VCD bands between the experimental spectrum and the calculated spectrum for a particular enantiomer allows for the confident assignment of the absolute configuration of the molecule . americanlaboratory.com For instance, if the experimental spectrum matches the calculated spectrum for the S-enantiomer, then the sample is determined to be the S-enantiomer.

The VCD spectrum of a molecule is typically characterized by pairs of positive and negative bands (bisignate signals) or single-signed bands, which are highly sensitive to the three-dimensional arrangement of atoms. For a chiral amide like N-methyl-(2-arylquinolin-4-yl)oxypropanamide, the VCD signals in the amide I and amide II regions of the infrared spectrum are particularly informative for structural elucidation.

To illustrate the potential data obtained from a VCD analysis, a hypothetical comparison for an N-methyl-(2-arylquinolin-4-yl)oxypropanamide is presented below.

Table 1: Hypothetical VCD Data for the Absolute Configuration Assignment of a Chiral N-methyl-(2-arylquinolin-4-yl)oxypropanamide Analogue

| Wavenumber (cm⁻¹) | Experimental VCD Intensity (ΔA x 10⁻⁵) | Calculated VCD Intensity for S-enantiomer (ΔA x 10⁻⁵) | Calculated VCD Intensity for R-enantiomer (ΔA x 10⁻⁵) | Band Assignment |

| 1685 | +5.2 | +5.5 | -5.5 | Amide I (C=O stretch) |

| 1650 | -3.8 | -4.0 | +4.0 | Amide I (C=O stretch) |

| 1540 | +2.1 | +2.3 | -2.3 | Amide II (N-H bend, C-N stretch) |

| 1450 | -1.5 | -1.7 | +1.7 | CH₂ bend |

| 1380 | +1.0 | +1.2 | -1.2 | CH₃ bend |

In this illustrative table, the positive and negative signs of the experimental VCD intensities align with those calculated for the S-enantiomer, leading to the assignment of the absolute configuration as S. The spectrum of the R-enantiomer would be an exact mirror image. nih.gov

The intrinsic VCD signal of molecules can be weak; however, recent advancements have explored the use of infrared chiral plasmonic metamaterials to enhance VCD signals, potentially by several orders of magnitude, which could aid in the analysis of samples with low concentrations or weak chirality. phys.orgeurekalert.org

The following table lists the chemical compounds mentioned in this article.

Synthetic Utility and Derivatives of N Benzyl 2 Bromo N Propan 2 Ylacetamide in Complex Molecule Synthesis

N-benzyl-2-bromo-N-propan-2-ylacetamide as a Versatile Building Block in Complex Organic Synthesis

The reactivity of the α-bromo position makes this compound an excellent electrophilic substrate for the introduction of various functionalities. This characteristic is fundamental to its role as a building block in the synthesis of more intricate molecular structures.

Nitrogen-containing heterocycles are ubiquitous scaffolds in natural products, pharmaceuticals, and agrochemicals. frontiersin.orgopenmedicinalchemistryjournal.com The synthesis of these ring systems is a central goal in organic chemistry. mdpi.com Compounds like this compound can serve as key precursors in cyclization reactions to form these valuable structures. The α-bromoacetamide unit can react with various nucleophiles to form five, six, or even larger membered rings. nih.gov

For instance, intramolecular cyclization can be achieved if a nucleophilic group is present on one of the N-substituents. Alternatively, it can participate in intermolecular reactions with difunctional reagents where one nucleophilic site displaces the bromide and a second site reacts with another part of the molecule, leading to the formation of a heterocyclic ring. The amide nitrogen itself can also participate in these cyclization strategies. The development of innovative methods for constructing nitrogen-containing heterocycles, such as through aziridine (B145994) ring-opening reactions or annulation processes, highlights the broad potential for precursors like α-bromo amides. nih.gov The diversity of available synthetic methods provides a versatile toolkit for creating a wide range of aza-heterocycles from such building blocks. frontiersin.orgnih.gov

The strategic position of the bromine atom allows for its initial displacement in a carbon-carbon or carbon-heteroatom bond-forming reaction, which can be followed by further transformations on other parts of the molecule. This sequential reaction approach is a powerful strategy for building molecular complexity.

Recent progress has been made in constructing C-C and C-heteroatom bonds using various precursors. mdpi.com In the context of this compound, the first step would typically involve the substitution of the bromide via nucleophilic attack or through a metal-catalyzed cross-coupling reaction. This could be followed by, for example, modification of the N-benzyl group. This sequential approach allows for the controlled and stepwise assembly of complex target molecules. Palladium-catalyzed reactions, in particular, have been developed for coupling nitrogen nucleophiles with alkyl halides, indicating a pathway for forming C-N bonds at the alpha position. acs.org

Derivatization Strategies at the Alpha-Bromo Position for Molecular Diversity

The generation of molecular diversity is often achieved by modifying a core scaffold. The alpha-bromo position of this compound is the primary site for such derivatization, enabling the synthesis of a wide range of analogues with potentially different biological or material properties.

The displacement of the alpha-bromine atom by various nucleophiles is a straightforward method for creating novel substituted acetamide (B32628) derivatives. This substitution can introduce a vast array of functional groups and structural motifs. A pertinent example from a related class of compounds involves the synthesis of pyridazinone derivatives. For instance, compounds like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide are synthesized by alkylating a pyridazinone core with an α-haloacetamide. nih.govlookchem.com This strategy demonstrates how a pre-formed heterocyclic system can be linked to the acetamide scaffold via a C-N bond formation at the alpha-carbon, displacing the bromide. Microwave-enhanced protocols have been shown to be highly efficient for the synthesis of such substituted pyridazine (B1198779) architectures through sequential reactions. researchgate.net

| Example Derivative | Precursor 1 | Precursor 2 | Key Bond Formed |

| N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide | 4-(4-methoxybenzyl)-6-methylpyridazin-3(2H)-one | N-(4-bromophenyl)-2-bromoacetamide | N-C (alkylation) |

| N-(4-bromophenyl)-2-[5-[(3-fluorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl]acetamide nih.gov | 4-((3-fluorophenyl)methyl)-6-methylpyridazin-3(2H)-one | N-(4-bromophenyl)-2-bromoacetamide | N-C (alkylation) |

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is particularly notable for its mild reaction conditions and high functional group tolerance. nih.govnih.govtcichemicals.com This reaction can be applied to α-bromo amides to introduce aryl, heteroaryl, alkyl, or alkenyl groups at the alpha-position.

Recent studies have reported the enantioselective palladium-catalyzed cross-coupling between α-bromo carboxamides and aryl boronic acids, yielding chiral α-aryl carboxamides with high efficiency. nih.govresearchgate.net This highlights the potential to not only form a C-C bond but also to control the stereochemistry at the alpha-carbon of the acetamide. Various palladium catalysts and ligands have been developed to facilitate these transformations, expanding the scope to include a wide range of substrates. rsc.orgrsc.orgresearchgate.net

| Coupling Reaction | Electrophile | Nucleophile | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura nih.govtcichemicals.com | R-Br (α-bromo amide) | R'-B(OH)₂ | Pd catalyst (e.g., CataXCium A Pd G3) | R-R' (α-substituted amide) |

| Reductive Cross-Coupling rsc.org | R-Br (α-bromo amide) | Terminal Alkyne | Pd catalyst | β,γ-Alkenyl carboxamide |

| Enantioselective Coupling nih.gov | R-Br (α-bromo amide) | Aryl Boronic Acid | Chiral P,P=O ligand / Pd catalyst | Chiral α-Aryl carboxamide |

Preparation of this compound Analogues with Tailored Structural Modifications

To explore structure-activity relationships or to fine-tune the properties of a lead compound, chemists often synthesize analogues with systematic structural variations. For this compound, this can be achieved by modifying the N-alkyl or aryl substituents.

The synthesis of the parent compound would likely involve the acylation of N-benzyl-N-isoproplyamine with a 2-bromoacetyl halide or a related activated derivative. By extension, a library of analogues can be prepared by starting with a diverse set of secondary amines. For example, using different N-substituted benzylamines or other N-alkyl/aryl amines in the initial acylation step would yield a range of analogues with varied steric and electronic properties around the amide nitrogen.

Studies on the synthesis of various N-substituted acetamides, such as N-benzyl-2-bromo-2-phenylacetamide nih.gov, N-(4-bromophenyl)-N-carboxyethyl-β-alanine derivatives researchgate.net, and thiazolyl N-benzyl-substituted acetamides chapman.edu, demonstrate the feasibility of creating diverse structures around the core acetamide framework. The choice of substituents on the nitrogen atom can significantly influence the molecule's conformation and biological activity. scielo.br

| Amine Precursor | Acylating Agent | Resulting Analogue Class |

| N-Aryl-N-alkylamine | 2-Bromoacetyl chloride | N-Aryl-N-alkyl-2-bromoacetamide |

| N,N-Dibenzylamine | 2-Bromoacetyl chloride | N,N-Dibenzyl-2-bromoacetamide |

| N-Alkyl-N-arylamine (e.g., N-methylaniline) | 2-Bromoacetyl chloride | N-Alkyl-N-aryl-2-bromoacetamide |

| N-Benzyl-N-(substituted-benzyl)amine | 2-Bromoacetyl chloride | N-Benzyl-N-(substituted-benzyl)-2-bromoacetamide |

By systematically altering these substituents, chemists can create tailored molecules for specific applications in medicinal chemistry, materials science, and other fields where nitrogen-containing compounds play a crucial role. nih.gov

Utility as a Precursor for Advanced Research Scaffolds

The core structure of N-benzylacetamide is a versatile building block for creating advanced scaffolds for research. While a direct synthetic pathway using this compound as a precursor for N-(1-Phenylpropan-2-yl)acetamide in the synthesis of praziquanamine derivatives is not detailed in available literature, the general utility of related halo-acetamide intermediates is well-established. These precursors are frequently employed in the synthesis of complex molecules due to the reactivity of the carbon-halogen bond, which allows for the construction of diverse molecular libraries for screening and development. The N-benzyl group itself is a common feature in many pharmacologically active compounds, often contributing to receptor binding and modulating pharmacokinetic properties.

Development of Novel Chemical Entities Incorporating the this compound Core for Specific Research Applications

The N-benzylacetamide core is central to the development of novel chemical entities for various therapeutic and diagnostic applications. By modifying the substituents on the benzyl (B1604629) ring, the nitrogen atom, and the acetyl group, researchers can fine-tune the molecule's properties to achieve desired biological activity and selectivity.

Lead Compounds for PET Radioligands for Translocator Protein (18 kDa)

The translocator protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane, is a significant biomarker for neuroinflammation and other pathological conditions. nih.gov Positron Emission Tomography (PET) imaging using TSPO-specific radioligands is a critical tool for diagnosing and monitoring these conditions. nih.gov The phenoxy-phenyl acetamide scaffold, which includes an N-benzylacetamide core, has been instrumental in the development of second-generation TSPO tracers. nih.gov These tracers offer improved imaging properties compared to earlier ligands. nih.gov

For instance, compounds like [11C]DAA1106 feature an N-benzylacetamide structure and demonstrate the importance of this core for high-affinity binding to TSPO. nih.gov The introduction of a benzyl group is considered favorable for achieving high binding energy with the target protein. nih.gov Researchers have synthesized various analogues, such as [11C]AC-5216 and its derivative [11C]DAC, which also incorporate the N-benzyl-acetamide moiety and show promise as effective PET ligands for investigating TSPO. nih.gov

Table 1: N-Benzylacetamide Core in PET Radioligands for TSPO

| Compound Name | Core Structure | Key Modifications | Significance |

| [11C]DAA1106 | N-(phenoxy-phenyl) acetamide | N-(2,5-dimethoxybenzyl) group | Second-generation TSPO PET tracer. nih.gov |

| [11C]AC-5216 | N-benzyl-N-ethyl-2-(purin-9-yl)acetamide | Aryl-oxodihydropurine class | Efficient dihydropurine tracer with antidepressant-like properties mediated by TSPO. nih.gov |

| [11C]DAC | N-benzyl-N-methyl-2-(purin-9-yl)acetamide | Analogue of [11C]AC-5216 | Exhibits impressive binding efficacy and is less lipophilic than [11C]AC-5216. nih.gov |

Anti-tubercular Compounds

The search for new drugs to combat tuberculosis, especially resistant strains, is a global health priority. The N-benzylamide and related acetamide scaffolds have been explored for their potential anti-mycobacterial activity. A series of N-benzylsalicylthioamides were synthesized and showed significant in-vitro activity against Mycobacterium tuberculosis, with the most active compounds surpassing the efficacy of isoniazid (B1672263) (INH) and demonstrating activity against INH-resistant strains. nih.gov

Similarly, novel series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives have been designed and synthesized. nih.gov Many of these compounds exhibited potent to moderate activity against M. tuberculosis H37Rv, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 64 μg/mL. nih.gov The most potent derivative in one study showed an MIC of 4 μg/mL against both the standard and a rifampin-resistant strain of M. tuberculosis. nih.gov These findings underscore the potential of the broader N-benzylacetamide scaffold as a template for developing new anti-tubercular agents.

Table 2: N-Benzylacetamide Scaffolds in Anti-Tubercular Research

| Compound Class | Core Structure | Key Findings | Reference |

| N-benzylsalicylthioamides | Salicylthioamide | Activity increased with lipophilicity; most active compounds were more potent than isoniazid. | nih.gov |

| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives | Phenoxy-phenyl acetamide | Derivatives showed potent or moderate activity against M. tuberculosis H37Rv. | nih.gov |

Anticonvulsants

The N-benzylacetamide structure is a well-validated pharmacophore for anticonvulsant activity. Extensive research has demonstrated that substituted N-benzyl 2-acetamidoacetamides offer significant protection against maximal electroshock (MES)-induced seizures in animal models. nih.govnih.gov

Studies have systematically explored the structure-activity relationships of this class of compounds. For example, twelve derivatives of N-benzyl-2-acetamidopropionamide were prepared with different heteroatom substituents (including bromo, chloro, and iodo) at the C(3) position. nih.gov Highly potent activity was observed for oxygen-substituted derivatives like N-benzyl-2-acetamido-3-methoxypropionamide, which compared favorably with the established anticonvulsant phenytoin. nih.gov Further investigation revealed that the anticonvulsant activity is stereospecific, with the (R)-stereoisomer showing significantly higher potency. nih.gov The (R)-enantiomer of N-benzyl-2-acetamido-3-methoxypropionamide, known as Lacosamide (B1674222), is an approved medication for the treatment of epilepsy. unc.edu This highlights the critical role of the N-benzyl acetamide core in designing potent central nervous system agents.

Table 3: Anticonvulsant Activity of N-Benzylacetamide Derivatives

| Compound | ED50 (mice, i.p., MES test) | ED50 (rats, p.o., MES test) | Key Structural Feature | Reference |

| N-benzyl-2-acetamido-3-methoxypropionamide | 8.3 mg/kg | 3.9 mg/kg | Oxygen-substituted propionamide | nih.gov |

| (R)-N-benzyl-2-acetamido-3-methoxypropionamide (Lacosamide) | 4.5 mg/kg | Not specified | (R)-stereoisomer of the above | nih.gov |

| N-benzyl-2-acetamido-3-ethoxypropionamide | 17.3 mg/kg | 19 mg/kg | Oxygen-substituted propionamide | nih.gov |

| Phenytoin (Reference) | 6.5 mg/kg | 23 mg/kg | Standard anticonvulsant drug | nih.gov |

Future Directions and Emerging Research Avenues for N Benzyl 2 Bromo N Propan 2 Ylacetamide Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Methodologies for N-benzyl-2-bromo-N-propan-2-ylacetamide Production

Future research will likely focus on developing greener synthetic routes to this compound, moving away from traditional methods that often rely on stoichiometric activating reagents and hazardous solvents. ucl.ac.uk A key area of development will be the adoption of catalytic approaches for amide bond formation, which offer higher atom economy and produce less waste. bohrium.comsigmaaldrich.com

Biocatalysis, in particular, presents a promising avenue for the sustainable synthesis of this compound and its chiral analogues. researchgate.netnih.gov Enzymes, such as lipases and nitrile hydratases, can operate under mild, aqueous conditions, offering high chemo-, regio-, and stereoselectivity. researchgate.netrsc.org The use of enzymes like Candida antarctica lipase (B570770) B (CALB) has already been demonstrated for the synthesis of a variety of amides with high yields and purity in green solvents. nih.gov Future work could explore the enzymatic resolution of racemic precursors to yield enantiomerically pure this compound derivatives. researchgate.netrsc.org

Another sustainable approach involves the photocatalytic synthesis of N-benzyl amides. Visible-light-mediated methods offer an environmentally friendly way to construct C-N bonds, often utilizing readily available alcohols as alkylating agents. nih.govnih.gov Research in this area could lead to novel, energy-efficient pathways for the production of this compound.

Table 1: Comparison of Potential Sustainable Synthetic Methods

| Method | Catalyst/Mediator | Advantages | Potential Challenges |

|---|---|---|---|

| Biocatalysis | Lipases, Nitrile Hydratases | High selectivity, mild conditions, biodegradable catalysts. nih.govrsc.org | Enzyme stability and substrate scope. |

| Photocatalysis | Eosin Y, Carbon Nitride/Nickel | Use of visible light, mild conditions, potential for novel reactivity. nih.govthieme-connect.com | Catalyst cost and scalability. |

Integration of this compound Synthesis into Continuous Flow Chemistry Systems

The synthesis of this compound is well-suited for adaptation to continuous flow chemistry systems. Microreactors offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, especially when dealing with potentially hazardous intermediates. pharmtech.comcosmic-etn.eumdpi.comresearchgate.netyoutube.com

The high surface-to-volume ratio in microreactors allows for rapid heating and cooling, enabling reactions to be performed under conditions that are difficult to achieve in batch reactors. pharmtech.commdpi.com This level of control can lead to higher yields, improved selectivity, and the suppression of side reactions. pharmtech.com For the synthesis of a haloacetamide like this compound, where precise temperature control can be critical to prevent side product formation, continuous flow offers a distinct advantage.

Furthermore, the integration of in-line purification and analysis techniques within a flow system can streamline the entire manufacturing process, reducing manual handling and the potential for exposure to hazardous materials. pharmtech.com Future research in this area will likely involve the design and optimization of multi-step continuous flow processes for the synthesis and subsequent functionalization of this compound.

Table 2: Potential Advantages of Continuous Flow Synthesis

| Parameter | Batch Reactor | Microreactor |

|---|---|---|

| Heat Transfer | Limited by surface area | Excellent due to high surface-to-volume ratio pharmtech.com |

| Mass Transfer | Often diffusion-limited | Enhanced due to short diffusion distances |

| Safety | Potential for thermal runaway | Inherently safer due to small reaction volumes cosmic-etn.eu |

| Scalability | Challenging | Readily scalable by numbering up reactors cosmic-etn.eu |

Advanced Mechanistic Characterization via Operando Spectroscopy and Real-Time Monitoring Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for process optimization and the development of more efficient catalysts. Operando spectroscopy and other real-time monitoring techniques are powerful tools for gaining these mechanistic insights. rsc.orgmpg.de

Techniques such as FlowNMR and in-situ Raman spectroscopy can provide real-time information on the concentrations of reactants, intermediates, and products throughout the course of a reaction. acs.orgmagritek.com This data allows for the determination of reaction kinetics, the identification of transient intermediates, and a detailed understanding of the catalytic cycle. mpg.de For instance, monitoring the N-alkylation step in the synthesis of this compound could reveal the influence of different bases or catalysts on the reaction rate and pathway. acs.org

Future research should focus on applying these advanced analytical techniques to study the formation of this compound and its subsequent reactions. The insights gained will be invaluable for optimizing reaction conditions, improving yields, and designing more effective catalytic systems.

Application of Machine Learning and Artificial Intelligence for Predicting Reactivity and Designing De Novo Synthetic Routes for Amide Scaffolds

Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools in chemical synthesis. mit.edu These technologies can be applied to predict the outcomes of reactions, optimize reaction conditions, and even design novel synthetic routes. chemrxiv.orgchemrxiv.orgmindat.org For a compound like this compound, ML models could be trained to predict its reactivity in various transformations, such as nucleophilic substitution at the α-carbon.

By analyzing large datasets of known reactions, ML algorithms can identify complex relationships between reactants, reagents, and products. chemrxiv.orgchemrxiv.org This predictive capability can significantly accelerate the discovery of new reactions and the optimization of existing ones. For example, a model could be developed to predict the success of a palladium-catalyzed cross-coupling reaction using an α-bromo amide like this compound with a variety of coupling partners. nih.govresearchgate.netrsc.orgresearchgate.netrsc.org

Furthermore, AI can be used for the de novo design of synthetic routes to complex amide-containing molecules. By learning the rules of organic synthesis, these algorithms can propose novel and efficient pathways that may not be obvious to a human chemist. This approach could be used to design more efficient and sustainable syntheses of this compound and its derivatives.

Table 3: Applications of Machine Learning in Amide Synthesis

| Application | Description | Potential Impact |

|---|---|---|

| Reaction Outcome Prediction | Predicts the major product and yield of a reaction. mit.edu | Reduces the number of trial-and-error experiments. |

| Reactivity Prediction | Predicts the rate and selectivity of a reaction. chemrxiv.orgchemrxiv.org | Guides the selection of optimal reaction conditions. |

Design and Synthesis of this compound Derivatives with Tailored Molecular Recognition Properties for Biological Probe Development

The this compound scaffold provides a versatile platform for the design and synthesis of novel biological probes. The bromo-acetyl group can act as a reactive handle for covalent modification of biological targets, while the benzyl (B1604629) and isopropyl groups can be modified to tune the molecule's steric and electronic properties for improved binding affinity and selectivity.

Future research in this area will focus on creating derivatives with tailored molecular recognition properties. This can be achieved by introducing specific functional groups that can interact with the active site of a target enzyme or receptor. For example, incorporating a fluorescent reporter group could enable the development of probes for fluorescence imaging of biological processes. nih.govacs.orgacs.orgnih.govrsc.org

The design of these probes will be guided by computational modeling and a deep understanding of the structure-activity relationships of the target biomolecule. The goal is to develop highly selective and sensitive probes that can be used to study complex biological systems and for the early detection of diseases.

Exploration of Novel Catalytic Systems for Efficient and Selective Transformations of the this compound Scaffold

The development of novel catalytic systems will be crucial for unlocking the full synthetic potential of the this compound scaffold. The presence of both a reactive C-Br bond and multiple C-H bonds offers numerous opportunities for selective functionalization.

Rhodium-catalyzed C-H activation, for example, could be used to selectively functionalize the aromatic ring of the benzyl group. acs.orgacs.orgresearchwithrutgers.commdpi.comsnnu.edu.cn This would allow for the introduction of a wide range of substituents, leading to a diverse library of derivatives with potentially interesting biological activities.

Palladium-catalyzed cross-coupling reactions are another promising avenue for the transformation of this compound. nih.govresearchgate.netrsc.orgresearchgate.netrsc.org These reactions could be used to form new carbon-carbon or carbon-heteroatom bonds at the α-position, providing access to a wide range of functionalized amide products.

Future research will focus on the discovery and development of new catalysts that can achieve high levels of efficiency and selectivity in these transformations. The goal is to create a toolbox of catalytic methods that will enable the rapid and efficient synthesis of a diverse range of this compound derivatives for a variety of applications.

Q & A

Q. What are the standard synthetic routes for N-benzyl-2-bromo-N-propan-2-ylacetamide, and how can reaction efficiency be optimized?

A multi-step synthesis is typically employed, starting with alkylation of benzylamine derivatives followed by bromination. For example, analogous procedures involve nucleophilic substitution using bromoacetylating agents under inert conditions (e.g., DMF as solvent, K₂CO₃ as base) . Reaction progress can be monitored via TLC (n-hexane:ethyl acetate, 9:1) and purified via column chromatography. Optimizing stoichiometry (e.g., 1:1.2 molar ratio of amine to bromoacetylating agent) and temperature (0–25°C) minimizes side products like di-substituted byproducts .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., benzyl protons at δ 4.2–4.5 ppm, bromoacetamide carbonyl at ~170 ppm) .

- IR Spectroscopy : Identification of amide C=O stretches (~1650–1680 cm⁻¹) and C-Br bonds (~550–650 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₂H₁₅BrNO₂) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies between experimental and theoretical data (e.g., unexpected NMR splitting patterns) may arise from conformational isomerism or impurities. Strategies include:

Q. What mechanistic insights explain the reactivity of the bromoacetamide group in nucleophilic substitution reactions?

The electron-withdrawing acetamide group activates the adjacent bromine for SN₂ reactions. For example, in amine substitutions, steric hindrance from the isopropyl group may slow kinetics, necessitating polar aprotic solvents (e.g., DMSO) and elevated temperatures (50–80°C) . Kinetic studies via HPLC monitoring can quantify reaction rates and guide catalyst selection (e.g., KI for Finkelstein reactions) .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Thermal Stability : Accelerated degradation studies at 40–60°C over 4–8 weeks, with HPLC purity checks .

- Light Sensitivity : Store in amber vials at 2–8°C to prevent radical-mediated debromination .

- Hydrolytic Stability : pH-dependent studies (pH 1–10) to identify labile conditions (e.g., rapid hydrolysis in basic media) .

Methodological Considerations

Q. What strategies mitigate hazards during large-scale synthesis of bromoacetamide derivatives?

- Use Schlenk lines for air-sensitive bromination steps.

- Implement quenching protocols (e.g., ice-cold water for exothermic reactions) .

- Employ waste segregation for brominated byproducts, adhering to EPA guidelines .

Q. How can computational tools aid in predicting the bioactivity of this compound analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.